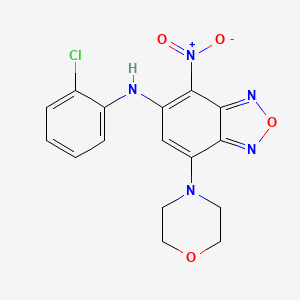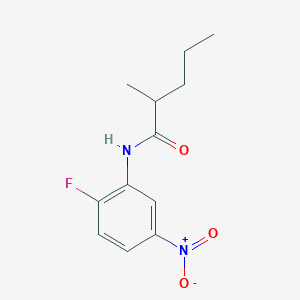![molecular formula C17H23NO3 B3956276 N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3956276.png)
N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
Overview
Description
N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as CYM-51010, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively in recent years, with promising results in various research areas.
Mechanism of Action
The mechanism of action of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is not fully understood, but it is believed to act as an inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide can prevent the degradation of certain proteins that are important for cell survival, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects in various research studies. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for the proteasome, making it an effective inhibitor. However, one of the limitations of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is its potential toxicity, which can limit its use in certain research studies.
Future Directions
There are several future directions for research on N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide. Another area of research is the investigation of the potential therapeutic applications of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in other diseases, such as inflammatory and autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in preclinical and clinical trials.
Conclusion
In conclusion, N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a promising compound that has been studied for its potential therapeutic applications in various research areas. Its high potency and specificity make it an effective inhibitor of the proteasome, with potential applications in cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.
Scientific Research Applications
N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in the field of cancer research, where N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclobutyl]methyl]-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13(2)10-21-15-6-3-5-14(9-15)16(20)18-11-17(12-19)7-4-8-17/h3,5-6,9,19H,1,4,7-8,10-12H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCCQGOMNRDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NCC2(CCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)ethyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3956199.png)

![3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B3956203.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956211.png)
![7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3956214.png)
![(4-fluoro-3-methylphenyl)[{[1-(2-methoxyethyl)piperidin-4-yl]methyl}(methyl)amino]acetic acid](/img/structure/B3956220.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine](/img/structure/B3956227.png)


![methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3956244.png)

![2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956260.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B3956272.png)
![ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B3956284.png)